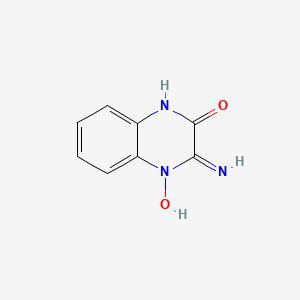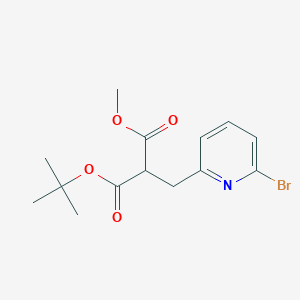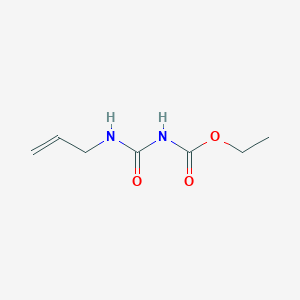
Ethyl N-(Allylcarbamoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester (9CI) is a chemical compound with the molecular formula C7H12N2O3. It is an ester derivative of carbamic acid, which is known for its applications in various fields including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with 2-propenylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .
Applications De Recherche Scientifique
Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the propenyl group.
Methyl carbamate: Another ester derivative of carbamic acid with a methyl group instead of an ethyl group.
Urea: A related compound with a similar functional group but different structure.
Uniqueness
Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other carbamates may not be suitable .
Propriétés
Formule moléculaire |
C7H12N2O3 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
ethyl N-(prop-2-enylcarbamoyl)carbamate |
InChI |
InChI=1S/C7H12N2O3/c1-3-5-8-6(10)9-7(11)12-4-2/h3H,1,4-5H2,2H3,(H2,8,9,10,11) |
Clé InChI |
QYNVEDGWEASVKD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


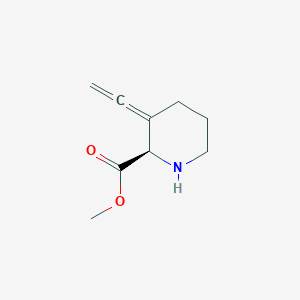
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
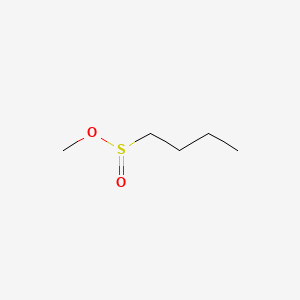
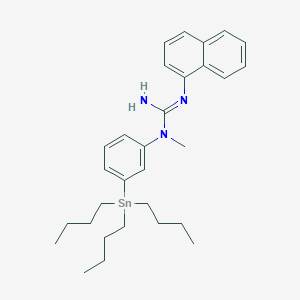
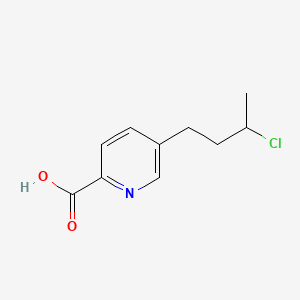
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)

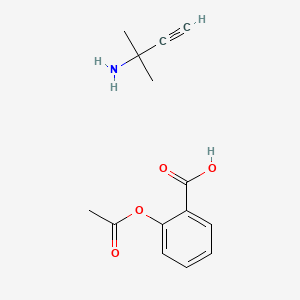
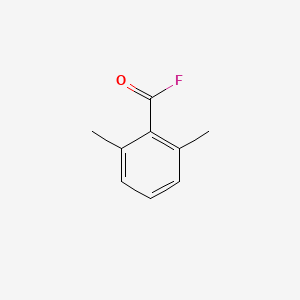
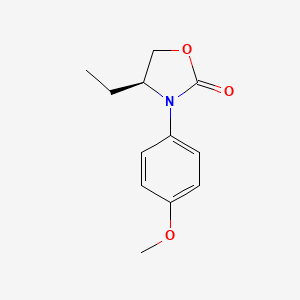
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
